Angiotensinogen - 64315-16-8

Angiotensinogen

Catalog Number: EVT-3412575
CAS Number: 64315-16-8
Molecular Formula: C85H123N21O20
Molecular Weight: 1759 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An alpha-globulin of about 453 amino acids, depending on the species. It is produced by the liver and secreted into blood circulation. Angiotensinogen is the inactive precursor of natural angiotensins. Upon successive enzyme cleavages, angiotensinogen yields angiotensin I, II, and III with amino acids numbered at 10, 8, and 7, respectively.
Synthesis Analysis

Angiotensinogen is synthesized in the liver as a preprotein that undergoes maturation through the removal of an N-terminal signal peptide. The synthesis is regulated by various hormones, including corticosteroids, estrogens, and thyroid hormones, which can increase plasma levels of angiotensinogen. The primary method for synthesizing angiotensinogen involves transcription of the angiotensinogen gene followed by translation and post-translational modifications .

Technical Details

  • Gene Location: The angiotensinogen gene (AGT) is located on chromosome 1 in humans.
  • Regulation: Its expression is influenced by hormonal signals and can be modulated in response to physiological conditions such as stress or changes in blood pressure .
Molecular Structure Analysis

The molecular structure of angiotensinogen has been studied using various techniques, including X-ray crystallography. Its elongated N-terminus distinguishes it from other serpin family members. The structure reveals a complex arrangement that allows for the cleavage by renin at specific sites .

Structure Data

  • Molecular Weight: Ranges from 53 kDa to 75 kDa depending on glycosylation status.
  • Amino Acid Sequence: The first twelve amino acids are critical for its biological activity, particularly for the cleavage by renin to form angiotensin I .
  • Crystallization Challenges: Variability in glycosylation complicates efforts to obtain high-quality crystals for structural analysis.
Chemical Reactions Analysis

Angiotensinogen undergoes a pivotal reaction catalyzed by renin, which cleaves it to produce angiotensin I. This reaction represents the rate-limiting step in the formation of active angiotensins that influence blood pressure regulation.

Technical Details

  • Cleavage Site: Renin cleaves the peptide bond between leucine and valine residues at the N-terminus of angiotensinogen, yielding a decapeptide known as angiotensin I.
  • Subsequent Conversion: Angiotensin I is further processed by angiotensin-converting enzyme to produce angiotensin II, a potent vasoconstrictor .
Mechanism of Action

The mechanism of action of angiotensinogen involves its conversion into biologically active peptides that participate in various physiological processes:

  1. Renin Cleavage: Renin acts on angiotensinogen to release angiotensin I.
  2. Conversion to Angiotensin II: Angiotensin I is converted to angiotensin II primarily in the lungs by angiotensin-converting enzyme.
  3. Physiological Effects: Angiotensin II binds to receptors (AT1 and AT2) influencing blood pressure, fluid balance, and electrolyte homeostasis through vasoconstriction and stimulation of aldosterone secretion .

Data Insights

  • Half-life of Angiotensin II: Less than 60 seconds in circulation, indicating rapid action and degradation into other forms like angiotensin III .
Physical and Chemical Properties Analysis

Angiotensinogen exhibits distinct physical and chemical properties that are significant for its function:

  • Solubility: Highly soluble in plasma due to its globulin nature.
  • Stability: Stability can be affected by glycosylation patterns; fully glycosylated forms are more stable compared to non-glycosylated forms.
  • Electrophoretic Mobility: Variations in molecular weight affect its migration during electrophoresis .
Applications

Angiotensinogen has several scientific applications:

  • Biomarker for Hypertension: Elevated levels of angiotensinogen are associated with hypertension and cardiovascular diseases, making it a potential biomarker for these conditions.
  • Research Tool: Used in studies investigating the renin-angiotensin system's role in various physiological and pathological processes.
  • Therapeutic Target: Potential target for drugs aimed at modulating blood pressure through inhibition of its conversion pathways or receptor interactions .
Molecular and Structural Biology of Angiotensinogen

Genomic Organization and Evolutionary Conservation of the AGT Gene

The angiotensinogen gene (AGT) resides on human chromosome 1q42.2, spanning approximately 12 kilobases and comprising five exons and four introns. Exon 1 encodes the 5′-untranslated region, while exons 2–5 contribute to the signal peptide and mature protein structure, with exon 5 also containing a significant 3′-untranslated segment [5] [8]. The murine AGT gene localizes to chromosome 8, sharing high structural homology with humans but encoding 482 versus 485 amino acids [8]. Evolutionary analyses reveal strong conservation across vertebrates, including fish homologs, underscoring its critical role in blood pressure and fluid homeostasis. Notably, haplotype studies in Nigerian populations demonstrate a correlation between genetic distance and plasma angiotensinogen levels, indicating non-random accumulation of functional mutations during evolution [2]. Regulatory elements within the promoter region (e.g., glucocorticoid, estrogen, and acute-phase response elements) enable tissue-specific modulation of gene expression [1] [8].

Protein Architecture: Domains Influencing Renin Cleavage and Enzymatic Processing

Angiotensinogen is a member of the serine protease inhibitor (serpin) superfamily, though it lacks protease inhibitory activity. The mature protein comprises 452 amino acids after cleavage of its 33-residue signal peptide. Its N-terminus harbors the angiotensin I (Ang I) decapeptide (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu), liberated by renin cleavage between Leu¹⁰ and Val¹¹ [1] [3]. The core serpin domain (residues 33–452) adopts a conserved tertiary structure characterized by three β-sheets and nine α-helices. This domain facilitates interactions with renin through two key surfaces:

  • Proximal Interface: Contains the Ang I sequence and adjacent residues that directly contact renin.
  • Distal Interface: Features conserved hydrophobic patches that stabilize substrate-enzyme binding [3] [8].The C-terminal region (des-Ang I angiotensinogen) remains after renin cleavage and exhibits independent biological activities, including roles in renal development and adipose tissue expansion [3]. Kinetic studies show a low Michaelis constant (Km ≈ 2.6 μM) for the AGT-renin reaction, reflecting high catalytic efficiency attributable to exosite interactions beyond the cleavage site [3].

Post-Translational Modifications: Glycosylation Patterns and Disulfide Bond Dynamics

Post-translational modifications critically regulate angiotensinogen’s stability, secretion, and enzymatic processing:

Table 1: Glycosylation Sites in Human Angiotensinogen

SitePositionFunctional ImpactConservation
Asn¹⁴N-terminalReduces renin affinity; near cleavage siteHuman/mouse only
Asn¹³⁷Core domainMinimal effect on folding/secretionAll vertebrates
Asn²⁷¹Core domainPrimary glycosylation site; promotes stabilityAll vertebrates
Asn²⁹⁵Core domainSecondary site; role unclearMammals

N-linked glycosylation occurs cotranslationally in the endoplasmic reticulum. Mutagenesis studies confirm all four putative sites can be modified, with Asn²⁷¹ being predominant. Glycosylation at Asn¹⁴ sterically hinders renin access, reducing cleavage kinetics by ~20% [3] [8].

A conserved disulfide bond between Cys¹⁸ and Cys¹³⁸ (Cys¹⁸–Cys¹³⁷ in mice) induces conformational rearrangement to expose the renin cleavage site. Structural analyses reveal this bond’s redox sensitivity:

  • Oxidized AGT: Higher renin affinity due to optimal cleavage site accessibility.
  • Reduced AGT: Lower renin affinity (Km increases 3-fold) [3].Despite this biochemical evidence, in vivo studies in mice repopulated with Cys→Ser mutants show no significant differences in angiotensin II production or blood pressure, suggesting compensatory mechanisms or species-specific effects [3] [8].

Species-Specific Structural Variations and Implications for Renin Binding

Angiotensinogen exhibits marked species specificity in renin recognition, impacting translational research models:

Table 2: Species-Specific Variations in Renin Cleavage

SpeciesCleavage Site SequenceRenin CompatibilityFunctional Consequence
HumanLeu¹⁰-Val¹¹Human renin onlyIncompatible with murine renin
MouseLeu¹⁰-Leu¹¹Mouse renin onlyIncompatible with human renin
RatLeu¹⁰-Val¹¹Compatible with human reninHigher catalytic efficiency vs. human AGT

The Leu¹⁰→Val¹¹ substitution in humans impedes murine renin binding due to steric hindrance within renin’s active-site cleft [1] [8]. This underlies the necessity for "humanized" mouse models co-expressing human AGT and REN genes to study hypertension pathogenesis. Additionally, non-renin proteases (e.g., cathepsin D, tonin) exhibit broader species compatibility, generating angiotensin peptides via alternative pathways [8] [9]. Evolutionary analyses indicate positive selection in haplogroups associated with hypertension susceptibility, particularly in residues flanking the Ang I sequence [2].

Properties

CAS Number

64315-16-8

Product Name

Angiotensinogen

IUPAC Name

3-amino-4-[[5-carbamimidamido-1-[[1-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[1-[[1-[[1-[(1-carboxy-2-hydroxyethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C85H123N21O20

Molecular Weight

1759 g/mol

InChI

InChI=1S/C85H123N21O20/c1-11-48(10)70(105-78(119)62(35-51-23-27-55(109)28-24-51)100-80(121)68(46(6)7)103-72(113)57(19-15-29-91-85(87)88)94-71(112)56(86)38-67(110)111)82(123)101-64(37-53-40-90-43-93-53)83(124)106-30-16-20-66(106)79(120)98-60(33-49-17-13-12-14-18-49)74(115)97-63(36-52-39-89-42-92-52)76(117)95-58(31-44(2)3)73(114)96-59(32-45(4)5)77(118)104-69(47(8)9)81(122)99-61(34-50-21-25-54(108)26-22-50)75(116)102-65(41-107)84(125)126/h12-14,17-18,21-28,39-40,42-48,56-66,68-70,107-109H,11,15-16,19-20,29-38,41,86H2,1-10H3,(H,89,92)(H,90,93)(H,94,112)(H,95,117)(H,96,114)(H,97,115)(H,98,120)(H,99,122)(H,100,121)(H,101,123)(H,102,116)(H,103,113)(H,104,118)(H,105,119)(H,110,111)(H,125,126)(H4,87,88,91)

InChI Key

XJFQCYIFOWHHFN-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N

Synonyms

Angiotensinogen
Hypertensinogen
Proangiotensin
Renin Substrate
Renin Substrate Tetradecapeptide
Renin-Substrate
Serpin A8
Tetradecapeptide, Renin Substrate

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.